molecular formula C13H7Cl2NS B3054979 2-(3,4-Dichlorophenyl)-1,3-benzothiazole CAS No. 6265-89-0

2-(3,4-Dichlorophenyl)-1,3-benzothiazole

Cat. No.: B3054979
CAS No.: 6265-89-0
M. Wt: 280.2 g/mol
InChI Key: FWRIWWGEEYRCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-1,3-benzothiazole is a promising benzothiazole-based compound of significant interest in medicinal chemistry and anticancer research. Benzothiazole derivatives are recognized for their distinctive structures and broad spectrum of biological activities, with particular promise in the development of novel anti-tumor agents . Research indicates that certain substituted 2-phenylbenzothiazoles can exhibit potent and selective anti-proliferative activity against human cancer cell lines . The structural motif of a benzothiazole core coupled with a dichlorophenyl substituent is a key feature in several investigated compounds, underscoring its research value for exploring structure-activity relationships . These compounds are of interest for their potential dual-action therapies, as some benzothiazole derivatives have been shown to not only inhibit cancer cell proliferation but also concurrently reduce the levels of key inflammatory cytokines like IL-6 and TNF-α, which play a role in the tumor microenvironment . The mechanism of action for active benzothiazole derivatives may involve the inhibition of crucial cell signaling pathways, such as AKT and ERK, to promote apoptosis and arrest the cell cycle in malignant cells . This product is intended for research purposes only, specifically for use in biochemical and cell-based assays, mechanism of action studies, and the synthesis of novel derivatives. It is not for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. Not for use in humans or veterinary medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6265-89-0

Molecular Formula

C13H7Cl2NS

Molecular Weight

280.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7Cl2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H

InChI Key

FWRIWWGEEYRCHR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)Cl

Other CAS No.

6265-89-0

Origin of Product

United States

Structure Activity Relationship Sar Paradigms of 2 3,4 Dichlorophenyl 1,3 Benzothiazole Analogues

Impact of Substituent Variations on the 1,3-Benzothiazole Nucleus on Biological Activity

The 1,3-benzothiazole nucleus serves as a crucial anchor for biological activity, and modifications to this ring system can significantly modulate the potency and selectivity of the compounds. The positions amenable to substitution on the benzothiazole (B30560) ring, particularly the 5- and 6-positions, have been explored to understand their influence on biological outcomes.

In a series of 2-arylbenzothiazole derivatives, it was observed that the presence of a 5-fluoro substituent on the benzothiazole ring, particularly in combination with a hydroxyl group on the 2-phenyl ring, resulted in potent anticancer activity. nih.gov This highlights the synergistic effect of substitutions on both the benzothiazole nucleus and the appended aryl ring. The following table summarizes the general impact of substituents on the benzothiazole nucleus based on findings from related 2-arylbenzothiazole series.

Table 1: Impact of Substituent Variations on the 1,3-Benzothiazole Nucleus on Biological Activity

Position of Substitution Type of Substituent General Impact on Biological Activity
5-position Fluoro (F) Generally enhances anticancer activity. nih.gov
6-position Methoxy (B1213986) (OCH₃) Often leads to increased cytotoxic potency. ut.ac.ir
6-position Halogens (e.g., Cl, Br) Can contribute to enhanced biological activity.

Modulation of the Aryl Ring: Insights from 3,4-Dichlorophenyl Substitutions

The 2-(3,4-dichlorophenyl) moiety is a key determinant of the biological activity of this class of compounds. The position and nature of the substituents on this phenyl ring play a critical role in defining the molecule's interaction with its biological target. The dichloro substitution pattern at the 3- and 4-positions is a recurring feature in many potent benzothiazole-based anticancer agents.

SAR studies on various 2-arylbenzothiazoles have consistently demonstrated that the substitution pattern on the 2-phenyl ring is a major modulator of cytotoxic activity. For instance, in a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide derivatives, the presence of a methoxy group on the 2-phenyl ring was found to be slightly more favorable for inhibitory activity compared to a hydroxyl group. ut.ac.ir Conversely, the introduction of a bromine atom into the 2-aryl residue led to a decrease in potency. ut.ac.ir

Table 2: Modulation of the Aryl Ring and its Impact on Biological Activity

Substitution Pattern on Phenyl Ring Example Substituents General Impact on Biological Activity
3,4-Dichloro - Often associated with potent anticancer activity. nih.gov
4-Methoxy -OCH₃ Can be more favorable than a 4-hydroxyl group. ut.ac.ir
4-Bromo -Br May decrease the cytotoxic potency. ut.ac.ir
3,4-Dimethoxy -OCH₃ at C3 and C4 Found in potent and selective antitumor agents. jchemrev.com

Ligand Efficiency and Pharmacophore Identification in Benzothiazole Derivatives

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a ligand per heavy atom. It provides a measure of how efficiently a molecule binds to its target and is a useful tool for optimizing lead compounds. For benzothiazole derivatives, identifying the key pharmacophoric features that contribute to high binding affinity is essential for designing molecules with improved LE.

Pharmacophore modeling studies on various classes of anticancer compounds, including those with heterocyclic scaffolds like benzothiazole, have identified common features necessary for biological activity. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For 2-arylbenzothiazole derivatives, the benzothiazole nitrogen can act as a hydrogen bond acceptor, while substituents on the phenyl ring or the benzothiazole nucleus can serve as hydrogen bond donors or participate in hydrophobic interactions.

A common pharmacophore model for a series of 1,4-benzothiazine derivatives with anticancer activity identified a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring as essential elements. nih.gov While not specific to 2-(3,4-Dichlorophenyl)-1,3-benzothiazole, this provides a general framework for understanding the key interaction points. The 3,4-dichlorophenyl group likely contributes to the hydrophobic and aromatic features of the pharmacophore, while the benzothiazole core provides additional aromatic and potential hydrogen bonding interactions.

Quantitative and Group-based Structure-Activity Relationship (QSAR/GQSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that govern the potency of a series of analogues and can be used to predict the activity of novel compounds.

Several QSAR and GQSAR studies have been conducted on benzothiazole derivatives to elucidate the structural requirements for their anticancer activity. researchgate.netchula.ac.th These studies often fragment the benzothiazole scaffold to analyze the contribution of different substituents at various positions. For instance, a GQSAR analysis of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position (the 2-phenyl ring) potentiates anticancer activity. chula.ac.th The model also indicated that the substitution of the aryl ring with electron-withdrawing groups, such as halogens, is beneficial for increasing anticancer activity. chula.ac.th

Another QSAR study on benzothiazole derivatives highlighted the importance of physicochemical descriptors in influencing cytotoxic activity. researchgate.net The results from such studies can be summarized in a table to provide a clearer understanding of the influential parameters.

Table 3: Key Descriptors from QSAR/GQSAR Analyses of Benzothiazole Derivatives and Their Influence on Anticancer Activity

Descriptor Type Specific Descriptor Influence on Anticancer Activity
Electronic DeltaEpsilonC Negative contribution suggests electron-withdrawing groups on the aryl ring enhance activity. chula.ac.th
Hydrophobicity XKHydrophilicArea Negative contribution indicates that increased lipophilicity is favorable. chula.ac.th
Steric/Topological 6 Chain Count Positive contribution at the R2 position (on the benzothiazole nucleus) suggests larger groups can be beneficial. chula.ac.th

Conformational Analysis and its Influence on Biological Efficacy

The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. Conformational analysis of this compound analogues can provide insights into the energetically favorable shapes of these molecules and how these shapes relate to their biological activity.

The relative orientation of the 2-phenyl ring with respect to the benzothiazole nucleus is a key conformational feature. This is defined by the torsional angle between the two ring systems. Studies on related 2-phenylbenzothiazine derivatives have shown that there are preferred rotational angles for the 2-phenyl ring in biologically active compounds. researchgate.net Computational methods, such as semi-empirical molecular orbital methods, can be used to identify low-energy conformations.

For biologically active analogues, it has been suggested that specific conformational ranges are associated with higher potency. researchgate.net The presence of bulky substituents on either the phenyl ring or the benzothiazole nucleus can restrict the rotation around the bond connecting the two rings, thereby locking the molecule into a more or less active conformation. Understanding the preferred "bioactive conformation" is crucial for the design of new analogues with improved efficacy. The planarity or non-planarity of the molecule, influenced by its substituents, can also significantly impact its ability to intercalate with DNA or fit into the binding pocket of a target protein.

Molecular and Cellular Mechanistic Investigations of 2 3,4 Dichlorophenyl 1,3 Benzothiazole Derivatives

Elucidation of Antineoplastic Mechanisms at the Molecular Level

The anticancer properties of 2-(3,4-Dichlorophenyl)-1,3-benzothiazole derivatives stem from their ability to modulate critical pathways involved in cell death, proliferation, and survival. These compounds can trigger programmed cell death, or apoptosis, and inhibit key signaling enzymes that drive tumor growth.

A primary mechanism by which benzothiazole (B30560) derivatives exert their antineoplastic effects is through the induction of apoptosis, often mediated by targeting the B-cell lymphoma-2 (BCL-2) family of proteins. The BCL-2 family plays a pivotal role in regulating the intrinsic, or mitochondrial, pathway of apoptosis. A disruption in the balance between anti-apoptotic proteins (like BCL-2) and pro-apoptotic proteins can lead to dysregulated apoptosis, a hallmark of cancer. ekb.eg

Research has shown that certain benzothiazole derivatives can suppress the expression of anti-apoptotic proteins such as BCL-2 while simultaneously upregulating pro-apoptotic proteins like Bax. This shift in the BCL-2/Bax ratio compromises mitochondrial integrity, leading to the release of cytochrome C. This event initiates a caspase cascade, involving the cleavage and activation of caspase-9 and caspase-3, which are executioner enzymes that dismantle the cell, leading to apoptotic death. jchr.org Studies on novel benzothiazole-based molecules have identified compounds with potent BCL-2 inhibitory activity, demonstrating their potential as targeted cancer therapeutics. researchgate.net

Table 1: Effect of a Benzothiazole Derivative on Key Apoptotic Protein Expression Data synthesized from studies on colorectal cancer cells treated with a novel benzothiazole derivative (BTD). jchr.org

Protein Target Family Role Observed Effect of BTD Treatment Implication for Apoptosis
Bcl-2 Anti-apoptotic Downregulation Promotes Apoptosis
Bcl-xL Anti-apoptotic Downregulation Promotes Apoptosis
Bax Pro-apoptotic Upregulation Promotes Apoptosis
Bim Pro-apoptotic Upregulation Promotes Apoptosis
Bad Pro-apoptotic Upregulation Promotes Apoptosis
Cleaved Caspase-9 Caspase Cascade Upregulation Activation of Apoptosis
Cleaved Caspase-3 Caspase Cascade Upregulation Execution of Apoptosis

Benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in signaling pathways that control cell growth, differentiation, and angiogenesis. The inhibition of these kinases is a key strategy in modern cancer therapy. ekb.egmdpi.com

Specifically, the benzothiazole scaffold has been successfully utilized to develop dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase. mdpi.com VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers. Similarly, derivatives have been developed as dual inhibitors of VEGFR-2 and Epidermal Growth Factor Receptor (EGFR), another critical receptor tyrosine kinase involved in cancer cell proliferation. nih.gov Research on specific compounds has demonstrated significant inhibitory activity against these kinases, often comparable to established clinical inhibitors. mdpi.comnih.gov Furthermore, studies have confirmed that certain benzothiazole compounds can inhibit downstream signaling pathways, such as the AKT and ERK pathways, further contributing to their anticancer effects. uop.edu.jo

Table 2: Kinase Inhibition Profile of Selected Benzothiazole Derivatives

Compound Target Kinase IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM) Source
Compound 4f VEGFR-2 0.071 Sorafenib 0.069 mdpi.com
Compound 4f BRAF 0.194 Sorafenib 0.171 mdpi.com
Compound 21 VEGFR-2 0.15 Sorafenib 0.12 nih.gov
Compound 21 EGFR 0.16 Erlotinib 0.18 nih.gov

Beyond apoptosis induction and kinase inhibition, the antineoplastic activity of benzothiazole derivatives involves interactions with other cellular components. Computational target prediction analyses for some derivatives have identified cannabinoid receptors and sentrin-specific proteases as potential targets that could contribute to their antiproliferative effects. illinois.edu The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry, capable of modulating a wide variety of biological functions. nih.govresearchgate.net This includes potential interactions with targets such as cyclooxygenase-2 and carbonic anhydrases, which are involved in inflammation and tumor microenvironment regulation.

Mechanisms of Antimicrobial Action

Derivatives of this compound also exhibit significant antimicrobial properties. Their mode of action against bacteria and fungi involves the disruption of fundamental cellular processes, including essential biosynthetic pathways and the physical integrity of the cell itself.

The bacterial fatty acid biosynthesis (FAS-II) pathway is an attractive target for antimicrobial agents because it is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in mammals. illinois.edunih.gov This pathway is responsible for producing the fatty acids necessary for building bacterial cell membranes. Benzothiazole derivatives have been shown to exert their antibacterial effects by inhibiting several key enzymes within this and other essential biosynthetic pathways. nih.gov Among the known enzymatic targets for this class of compounds are enoyl-acyl carrier protein (ACP) reductase and dihydropteroate (B1496061) synthase, both of which are critical for bacterial viability. nih.gov By inhibiting these enzymes, benzothiazole derivatives effectively halt the production of vital cellular components, leading to bacterial growth arrest.

A more direct mechanism of antimicrobial action for benzothiazole derivatives is the physical disruption of the microbial cell membrane. researchgate.netnih.gov Studies have demonstrated that these compounds can compromise the integrity of the plasma membrane, leading to the leakage of essential intracellular contents, such as DNA and proteins. nih.gov This loss of cellular components is catastrophic for the microbe, resulting in cell death. The ability of some benzothiazole compounds to alter the cellular membrane potential, potentially through pore formation or destabilization, is a key factor in this membrane-disruptive activity. nih.gov The lipophilicity of certain derivatives, enhanced by specific substitutions, is thought to facilitate their interaction with and subsequent damage to the microbial membranes. ekb.eg

Enzyme Inhibition in Pathogenic Microorganisms

Benzothiazole derivatives have emerged as a significant class of compounds with the potential to combat pathogenic microorganisms through the inhibition of essential enzymes. While specific studies on this compound are limited, research on analogous structures provides valuable insights into their potential mechanisms of action. A key target for antimicrobial benzothiazoles is succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. Inhibition of SDH disrupts the pathogen's energy production, leading to fungal cell death. For instance, novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed and synthesized as promising SDH inhibitors, demonstrating significant antifungal activity. One such derivative, N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has shown superior antifungal activity compared to the commercial fungicide thifluzamide, with EC50 values below 10 μg/mL against several fungi and even below 2 μg/mL against Cercospora arachidicola. nih.gov

Another critical enzyme targeted by benzothiazole derivatives in bacteria is dihydropteroate synthase (DHPS), which is essential for folate biosynthesis. Inhibition of this enzyme disrupts the bacterial production of folic acid, a vital component for DNA synthesis and repair, thereby halting bacterial growth.

While direct enzymatic inhibition data for this compound against specific pathogenic microorganisms is not extensively documented in the reviewed literature, the established activity of structurally related benzothiazoles suggests that this compound and its derivatives are promising candidates for further investigation as enzyme inhibitors in pathogenic bacteria and fungi. The dichlorophenyl moiety may enhance the lipophilicity and binding affinity of the molecule to the active sites of these microbial enzymes.

Table 1: Antifungal Activity of a Benzothiazole Derivative as a Succinate Dehydrogenase Inhibitor

CompoundTarget OrganismEC50 (μg/mL)
N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideCercospora arachidicola<2
N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideVarious Fungi<10

Antioxidant and Anti-inflammatory Pathway Modulation

Benzothiazole derivatives have demonstrated significant potential in modulating pathways associated with oxidative stress and inflammation. These compounds can act as potent antioxidants and interfere with pro-inflammatory signaling cascades, making them attractive candidates for therapeutic development.

In the context of inflammation, benzothiazole derivatives have been shown to target key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govanadolu.edu.tr NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Studies on 2-substituted benzothiazole compounds have demonstrated their ability to suppress the activation of the NF-κB/COX-2/iNOS signaling pathway in cancer cells, which is often linked to inflammation-driven disease progression. nih.gov By diminishing NF-κB levels, these compounds can effectively reduce the expression of COX-2 and iNOS, thereby exerting their anti-inflammatory effects. nih.gov

Table 2: Antioxidant Activity Assays for Benzothiazole Derivatives

AssayPrinciple
DPPH Radical Scavenging AssayMeasures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change. ijprajournal.com
ABTS Radical Cation Scavenging AssayMeasures the ability of the compound to reduce the ABTS radical cation, leading to a decrease in absorbance. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) AssayEvaluates the capacity of a sample to reduce ferric ions to ferrous ions. nih.gov

Other Significant Biological Pathways and Targets

Beyond their effects on microbial enzymes and inflammatory pathways, derivatives of this compound have been investigated for their interactions with other significant biological targets, particularly in the context of cancer.

One closely related derivative, 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3,4-dichlorophenyl)-2-phenyl Acetamide , has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. nih.gov This compound induced a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.gov The presence of the dichlorophenyl group is a key structural feature shared with the subject compound of this article, suggesting that the this compound scaffold is a promising backbone for the development of novel antiproliferative agents.

The broader class of benzothiazole derivatives has been shown to interact with a wide range of biological targets, highlighting their versatility in medicinal chemistry. These targets include enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr Additionally, certain benzothiazole derivatives have been identified as inhibitors of poly- and mono-ADP-ribosylating enzymes (PARPs), which are critical for DNA repair and other cellular processes. nih.gov The ability of the benzothiazole scaffold to interact with diverse biological targets underscores the potential for developing derivatives of this compound for a variety of therapeutic applications.

Table 3: Antiproliferative Activity of a 2-(Dichlorophenyl)acetamide Benzothiazole Derivative

Cell LinesBiological Effect
Paraganglioma CellsMarked reduction in cell viability at low micromolar concentrations. nih.gov
Pancreatic Cancer CellsMarked reduction in cell viability at low micromolar concentrations. nih.gov

Advanced Computational and Theoretical Studies of 2 3,4 Dichlorophenyl 1,3 Benzothiazole

Molecular Docking and Binding Interaction Analyses with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with the active sites of receptor proteins.

While specific molecular docking studies for 2-(3,4-Dichlorophenyl)-1,3-benzothiazole are not extensively detailed in the available literature, research on structurally similar compounds provides a strong basis for understanding its potential biological interactions. For instance, a closely related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pknih.govoxazin-4-one, was selected for synthesis and anticancer evaluation based on its promising in silico docking results against Methionyl-tRNA Synthetase (MetRS), an enzyme often targeted in cancer therapy. pjps.pknih.govubaya.ac.idubaya.ac.id The study showed a docking score of -76.04 Kcal/mol for this compound. pjps.pknih.govubaya.ac.idubaya.ac.id

The broader class of 2-arylbenzothiazole derivatives has been extensively studied against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. bohrium.combiointerfaceresearch.comnih.gov Molecular docking simulations have been employed to elucidate the binding modes of these derivatives within the ATP-binding pockets of enzymes like Fibroblast Growth Factor Receptor-1 (FGFR-1), p56lck, VEGFR-2, and BRAF kinase. bohrium.combiointerfaceresearch.comnih.gov These studies typically reveal key interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex. amazonaws.com For example, docking studies of other benzothiazole (B30560) inhibitors with the Hsp90 C-terminal domain showed that the benzothiazole scaffold can form critical hydrophobic interactions with leucine (B10760876) residues, while other parts of the molecule form ionic bonds with charged residues like glutamate. nih.gov

The insights gained from these analogous compounds suggest that this compound likely interacts with protein targets through a combination of hydrophobic interactions involving its dichlorophenyl and benzothiazole rings and potential polar interactions, depending on the specific amino acid residues in the binding pocket.

Table 1: Molecular Docking Targets for Benzothiazole and Related Scaffolds
Compound ClassProtein TargetKey FindingsReference
2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pknih.govoxazin-4-oneMethionyl-tRNA Synthetase (MetRS)Selected for synthesis based on a docking score of -76.04 Kcal/mol. pjps.pknih.gov
Substituted 2-arylbenzothiazolesFGFR-1Docking simulations elucidated binding modes within the ATP-binding pocket. bohrium.com
Benzothiazole-Thiazole Hybridsp56lckDocking studies revealed structural features required for inhibition. biointerfaceresearch.com
Benzothiazole-Thiadiazole HybridsVEGFR-2 / BRAF KinaseMolecular modeling showed binding patterns compatible with dual inhibition. nih.gov
Benzothiazole DerivativesHsp90 C-Terminal DomainIonic interaction with Glu489A and hydrophobic interactions with Leu664B and Leu670A. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide deep insights into the molecular geometry, electronic properties, and reactivity of compounds like this compound.

DFT studies on related benzothiazole derivatives have been used to optimize molecular structures and compare them with experimental data from X-ray crystallography. nih.govresearchgate.net These calculations can accurately predict bond lengths and angles. researchgate.net For example, studies on 2-(4-methoxyphenyl)benzo[d]thiazole showed that the B3LYP functional with a 6-311G(d,p) basis set provides results that are highly consistent with experimental X-ray data. researchgate.netmdpi.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. nih.govproteobiojournal.com In benzothiazole derivatives, the HOMO is often located on the benzothiazole moiety, while the LUMO can be situated on other parts of the molecule, indicating the pathways for intramolecular charge transfer. ukm.my

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. scirp.org These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. proteobiojournal.comscirp.org Such maps are crucial for predicting how a molecule will interact with biological receptors and other molecules.

Table 2: Parameters Calculated Using DFT for Benzothiazole Derivatives
Calculated ParameterSignificanceReference
Optimized Molecular GeometryProvides accurate bond lengths and angles for comparison with experimental data. nih.govresearchgate.net
HOMO-LUMO EnergiesDetermines electronic properties, reactivity, and the intramolecular charge transfer characteristics. nih.govukm.my
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for nucleophilic and electrophilic attack. proteobiojournal.comscirp.org
Vibrational FrequenciesAllows for the assignment of experimental FT-IR and Raman spectral bands. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights that are not available from static docking models.

For benzothiazole-based inhibitors, MD simulations have been used to assess the stability of the docked poses and to understand the dynamic nature of the interactions within the binding pocket. nih.govnih.gov For example, an MD simulation of a benzothiazole inhibitor bound to the Hsp90 C-terminal domain revealed the conserved interactions with key amino acid residues throughout the simulation, confirming the stability of the binding mode. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to ensure the complex remains stable.

MD studies can also elucidate the role of solvent molecules and conformational changes in the protein upon ligand binding. acs.org By simulating the system over nanoseconds, researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure responds, leading to a more accurate understanding of the binding affinity and mechanism of action. nih.gov This information is critical for the rational design and optimization of more potent and selective inhibitors.

Analysis of Intermolecular Interactions in Solid State (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

Understanding the intermolecular interactions in the solid state is crucial for predicting the crystal packing, stability, and physicochemical properties of a compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice.

For related structures, Hirshfeld analysis has shown that the most significant contributions to crystal packing often come from H···H, H···C/C···H, and H···Cl/Cl···H contacts, indicating the prevalence of van der Waals forces. nih.govkayseri.edu.tr Other important interactions can include O···H/H···O hydrogen bonds and C=O···Cl interactions, depending on the functional groups present. nih.govresearchgate.net

In addition to Hirshfeld analysis, PIXEL calculations can be employed to compute the lattice energies and the contribution of individual interaction types (Coulombic, polarization, dispersion, and repulsion) to the total stabilization energy of the crystal. researchgate.netmdpi.com For N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, PIXEL calculations helped to identify the most stable motifs in the supramolecular arrangement, which are often dominated by N–H···N hydrogen bonds and π···π stacking interactions. mdpi.com These analyses provide a comprehensive picture of the forces governing the solid-state structure of this compound.

Table 3: Common Intermolecular Contacts in Dichlorophenyl and Benzothiazole-Related Crystals Identified by Hirshfeld Surface Analysis
Interaction TypeTypical Contribution (%)Nature of InteractionReference
H···H23 - 39%van der Waals nih.govresearchgate.netkayseri.edu.tr
H···C/C···H13 - 28%van der Waals / weak H-bond nih.govresearchgate.netkayseri.edu.tr
H···Cl/Cl···H11 - 21%van der Waals / weak H-bond nih.govresearchgate.netkayseri.edu.tr
H···O/O···H5 - 8%Hydrogen Bonding nih.govresearchgate.netkayseri.edu.tr

In Silico Prediction of Molecular Behavior

In silico studies encompass a range of computational methods used to predict the properties and biological activity of molecules before they are synthesized. These predictive models are vital for prioritizing compounds in drug discovery pipelines, thereby saving time and resources.

The selection of the related compound 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pknih.govoxazin-4-one for synthesis was guided by a preliminary in silico molecular docking study that predicted it would be a potent compound among several analogues. pjps.pkubaya.ac.idubaya.ac.id This highlights the predictive power of computational screening in identifying promising candidates.

Future Research Trajectories and Emerging Applications of 2 3,4 Dichlorophenyl 1,3 Benzothiazole Research

Design and Synthesis of Novel Hybrid Compounds

A prominent and promising strategy in medicinal chemistry involves the creation of hybrid molecules, which are single chemical entities composed of two or more pharmacophores from different bioactive compounds. This approach aims to yield compounds with improved affinity, enhanced efficacy, and potentially dual or synergistic modes of action. The 2-phenyl-1,3-benzothiazole core is an ideal scaffold for such molecular hybridization.

Researchers have been actively designing and synthesizing novel hybrid compounds incorporating the benzothiazole (B30560) nucleus with other heterocyclic systems known for their pharmacological importance. For instance, novel series of 2-aminobenzothiazole (B30445) hybrids have been linked to moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil. semanticscholar.org One study reported a hybrid that emerged as a potent inhibitor of VEGFR-2, a key target in cancer therapy. semanticscholar.org

Another approach has been the conjugation of benzothiazole with piperazine (B1678402) and 1,2,3-triazole scaffolds, a strategy that has yielded compounds with significant antiproliferative activity against various human cancer cell lines. nih.gov The "click chemistry" approach is often employed for the efficient synthesis of these triazole-containing hybrids. nih.gov Furthermore, the synthesis of novel podophyllotoxin-benzothiazole congeners has been explored, demonstrating potent cytotoxic effects against several cancer cell lines. mdpi.com These hybrids are designed to combine the tubulin polymerization inhibitory activity of podophyllotoxin (B1678966) with the anticancer properties of the benzothiazole moiety. mdpi.com

The table below summarizes some examples of novel hybrid compounds based on the benzothiazole scaffold and their reported biological activities.

Hybrid Compound ClassPharmacophoric MoietiesReported Biological Activity
Benzothiazole-Thiazolidinedione2-Aminobenzothiazole, Thiazolidine-2,4-dioneAnticancer, VEGFR-2 inhibition semanticscholar.org
Benzothiazole-Piperazine-TriazoleBenzothiazole, Piperazine, 1,2,3-TriazoleAntiproliferative against cancer cell lines nih.gov
Benzothiazole-ThiadiazoleBenzothiazole, 1,3,4-ThiadiazoleDual VEGFR-2/BRAF kinase inhibition nih.gov
Podophyllotoxin-BenzothiazolePodophyllotoxin, BenzothiazoleCytotoxic against cancer cell lines mdpi.com

Exploration of Sustainable and Green Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, with a focus on developing environmentally benign and efficient processes. The synthesis of benzothiazole derivatives, including 2-(3,4-Dichlorophenyl)-1,3-benzothiazole, is an area where these principles are being actively applied. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and hazardous reagents.

Future research is directed towards the exploration and optimization of sustainable synthetic routes. One such approach is the use of water as a reaction medium, which is a safe, non-toxic, and inexpensive solvent. rsc.orgrsc.org "On water" synthesis of 2-substituted benzothiazoles has been reported to be highly efficient and chemoselective, avoiding the need for any additional catalysts or reagents and generating no waste. rsc.org

Solvent-free reaction conditions represent another cornerstone of green synthesis. The condensation of 2-aminothiophenols with benzoyl chlorides at room temperature without any solvent has been shown to produce 2-substituted benzothiazoles in quantitative yields. scribd.com Microwave-assisted synthesis is also gaining traction as an energy-efficient method that can significantly reduce reaction times and improve yields. airo.co.in

Furthermore, the development and use of reusable and non-toxic catalysts are key aspects of green synthetic methodologies. Researchers are exploring various catalysts, such as polystyrene polymer-grafted iodine acetate (B1210297) and tin pyrophosphate (SnP2O7), which can be easily recovered and reused, minimizing waste and environmental impact. nih.gov The use of bio-derived precursors and alternative energy sources like ultrasound are also being investigated to enhance the sustainability of benzothiazole synthesis. airo.co.inbohrium.com

The table below compares some green synthetic methods for benzothiazole synthesis with conventional approaches.

Green Synthetic MethodKey FeaturesAdvantages over Conventional Methods
"On Water" SynthesisUses water as the reaction medium. rsc.orgEnvironmentally benign, no catalyst required, high yields. rsc.org
Solvent-Free SynthesisReactions are conducted without a solvent. scribd.comReduced waste, simplified work-up, often quantitative yields. scribd.com
Microwave-Assisted SynthesisUtilizes microwave irradiation for heating. airo.co.inReduced reaction times, increased yields, energy efficient. airo.co.in
Recyclable Heterogeneous CatalysisEmploys solid-supported catalysts that can be recovered. nih.govCatalyst reusability, reduced waste, improved process efficiency. nih.gov

Innovative Target Identification and Validation Strategies

The therapeutic potential of this compound and its analogs is intrinsically linked to their interaction with specific biological targets. A critical aspect of future research will be the identification and validation of novel molecular targets to broaden the therapeutic applications of this class of compounds. While traditional biochemical assays have been instrumental, innovative strategies are emerging to pinpoint the precise mechanisms of action.

One such strategy is the use of in silico target prediction analysis, which employs computational algorithms to screen compound structures against databases of known protein targets. This approach can provide initial hypotheses about the potential biological activities of novel benzothiazole derivatives. mdpi.com For instance, research has focused on designing benzothiazole derivatives as inhibitors of specific protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, which are crucial in cancer progression. nih.gov Molecular modeling studies are often used to understand the binding interactions of these compounds within the active sites of their target enzymes. nih.gov

Another innovative approach is the development of dual-target inhibitors. By rationally designing molecules that can simultaneously modulate two different biological targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. For example, benzothiazole-phenyl analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management. nih.gov

Furthermore, the identification of novel targets for benzothiazole derivatives in areas beyond cancer is an active area of research. These compounds have shown promise in neurological disorders, infectious diseases, and inflammatory conditions. mdpi.comnih.gov Future studies will likely involve chemoproteomics approaches, where bioactive probes based on the benzothiazole scaffold are used to "fish out" their protein binding partners from complex biological samples, thereby identifying novel targets.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the drug discovery landscape for compounds like this compound. These technologies can significantly accelerate the identification of promising lead compounds and optimize their properties.

HTS allows for the rapid automated testing of large libraries of chemical compounds against a specific biological target. In the context of benzothiazole research, HTS can be employed to screen extensive libraries of derivatives to identify initial "hits" with desired biological activity. This approach is particularly valuable when exploring new therapeutic areas or when the molecular target is well-defined.

Artificial intelligence, including machine learning and deep learning, is increasingly being used to analyze vast datasets generated from HTS and other experimental methods. mdpi.com AI algorithms can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel benzothiazole derivatives based on their chemical structures. mdpi.com This predictive power can help prioritize which compounds to synthesize and test, thereby saving time and resources.

Moreover, generative AI models are being developed to design entirely new molecules with desired therapeutic profiles. mdpi.com By providing the model with a set of desired properties, such as high affinity for a specific target and low predicted toxicity, it can generate novel benzothiazole-based structures that have a higher probability of success. This de novo drug design approach holds immense potential for discovering next-generation therapeutics. The integration of AI with automated synthesis platforms could further accelerate the design-make-test-analyze cycle in drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-Dichlorophenyl)-1,3-benzothiazole, and how do reaction parameters influence yield?

  • Methodology :

  • Reaction Setup : Reflux in polar aprotic solvents (e.g., DMSO) under inert conditions for extended periods (e.g., 18 hours) to facilitate cyclization .
  • Purification : Distillation under reduced pressure followed by crystallization using water-ethanol mixtures improves purity (yields ~65% for analogous benzothiazole derivatives) .
  • Critical Factors : Solvent choice, reaction time, and cooling/stirring protocols during precipitation significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Techniques :

  • NMR/IR : Confirm functional groups (e.g., benzothiazole ring, dichlorophenyl substituents) via characteristic peaks (e.g., C-Cl stretching in IR, aromatic proton shifts in NMR) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; used in related compounds to validate bond angles and crystal packing (e.g., R factor <0.07 in analogous structures) .

Q. What safety protocols are critical during laboratory handling?

  • Precautions :

  • PPE : Wear gloves, goggles, and masks to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation?

  • Strategies :

  • Real-Time Monitoring : Use TLC/HPLC to track reaction progress and identify intermediates .
  • Solvent Screening : Test solvents with varying polarities (e.g., DMF vs. DMSO) to reduce side reactions .
  • Temperature Gradients : Gradual cooling during crystallization minimizes co-precipitation of impurities .

Q. What approaches resolve discrepancies between computational predictions and experimental spectral data?

  • Solutions :

  • Multi-Technique Validation : Cross-reference NMR/X-ray data with DFT calculations to refine computational models .
  • Crystal Packing Analysis : Account for intermolecular interactions (e.g., π-π stacking) that may distort spectral predictions .

Q. How are biological activities of this compound derivatives assessed in pharmacological studies?

  • Methods :

  • In Vitro Assays : Screen against target enzymes (e.g., antimicrobial or anticancer targets) using dose-response curves .
  • SAR Studies : Modify substituents (e.g., methoxy or thiadiazole groups) to correlate structure with bioactivity .

Q. What analytical frameworks address inconsistent biological activity data across studies?

  • Framework :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .
  • Statistical Robustness : Apply ANOVA or regression models to distinguish signal from noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.